

# Discovery and history of 3,3-dimethylcyclohexanol

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An In-depth Technical Guide to the Discovery and History of **3,3-Dimethylcyclohexanol**

## Introduction

**3,3-Dimethylcyclohexanol** is a saturated cyclic alcohol characterized by a cyclohexane ring with two methyl groups geminally substituted at the third carbon atom and a hydroxyl group at the first position.[1][2][3] This structure, particularly the quaternary carbon at position 3, imparts specific steric and electronic properties that influence its reactivity and potential applications. While not as ubiquitous as simpler cyclohexanols, its history is intrinsically linked to the development of fundamental organic synthesis methodologies. This guide provides a comprehensive overview of the discovery, synthesis, and characterization of **3,3-dimethylcyclohexanol**, intended for researchers and professionals in organic synthesis and drug development.

## Historical Synthesis and Discovery

The discovery of **3,3-dimethylcyclohexanol** is not attributed to a single seminal event but rather to its emergence as a product of established synthetic routes developed for substituted cyclohexanones. The most logical and historically significant pathway to this alcohol proceeds through its corresponding ketone, 3,3-dimethylcyclohexanone. The synthesis of this key intermediate, in turn, often begins with the well-known starting material, 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone.[4][5]

## The Precursor: Synthesis of 3,3-Dimethylcyclohexanone from Dimedone

Dimedone itself is synthesized via a Michael addition followed by a Dieckmann condensation of mesityl oxide with a malonic ester, a classic route in organic chemistry.[6] The conversion of dimedone to 3,3-dimethylcyclohexanone is a critical step. Early and subsequent methods have predominantly relied on catalytic hydrogenation.[4][5] This reaction typically involves the reduction of the diketone over a noble metal catalyst, such as palladium on carbon (Pd/C), often in an acidic medium to facilitate the removal of one of the carbonyl groups.[4][5]

The reaction proceeds by first reducing one of the ketone functionalities to a hydroxyl group. Subsequent dehydration under acidic conditions yields an  $\alpha,\beta$ -unsaturated ketone, which is then further reduced to the saturated ketone, 3,3-dimethylcyclohexanone. More direct, one-pot procedures have also been developed to achieve this transformation with high selectivity.[5][7]

## Final Step: Reduction to 3,3-Dimethylcyclohexanol

With 3,3-dimethylcyclohexanone in hand, the final step to obtain **3,3-dimethylcyclohexanol** is a straightforward reduction of the ketone. Two primary methods are historically and practically significant:

- **Catalytic Hydrogenation:** This is one of the most common and efficient methods, involving the reaction of 3,3-dimethylcyclohexanone with hydrogen gas in the presence of a metal catalyst.[8][9] Catalysts like palladium on carbon (Pd/C), platinum, or nickel are frequently employed.[8][10] This method is favored in industrial settings for its efficiency and high yield. [8]
- **Chemical Reduction:** The use of metal hydride reagents, such as sodium borohydride ( $\text{NaBH}_4$ ) or lithium aluminum hydride ( $\text{LiAlH}_4$ ), offers a convenient laboratory-scale alternative.[8][10] These reagents act as a source of hydride ions ( $\text{H}^-$ ), which perform a nucleophilic attack on the electrophilic carbonyl carbon of the ketone. A subsequent acidic or aqueous workup protonates the resulting alkoxide to yield the final alcohol.[11] Ketones are reduced by these reagents to give secondary alcohols.[10][11]

## Alternative Synthetic Methodologies

While the reduction of 3,3-dimethylcyclohexanone is the most direct route, other synthetic strategies can be envisioned, primarily drawing from fundamental carbonyl chemistry.

## Grignard Reaction

The Grignard reaction provides a powerful tool for forming carbon-carbon bonds and synthesizing alcohols.<sup>[12][13]</sup> In principle, a tertiary alcohol like 1,3,3-trimethylcyclohexanol could be synthesized by reacting 3,3-dimethylcyclohexanone with a methyl Grignard reagent (e.g.,  $\text{CH}_3\text{MgBr}$ ). However, for the synthesis of the secondary alcohol **3,3-dimethylcyclohexanol**, a Grignard reaction is not the most direct approach from its corresponding ketone. The Grignard reaction is fundamental for producing secondary and tertiary alcohols from aldehydes and ketones, respectively.<sup>[13][14]</sup>

## Physicochemical Properties and Spectroscopic Characterization

The identity and purity of **3,3-dimethylcyclohexanol** are confirmed through its physical properties and spectroscopic data.

Property	Value	Source
Molecular Formula	$\text{C}_8\text{H}_{16}\text{O}$	<sup>[1][2]</sup>
Molecular Weight	128.21 g/mol	<sup>[1][2]</sup>
CAS Number	767-12-4	<sup>[1][2]</sup>
IUPAC Name	3,3-dimethylcyclohexan-1-ol	<sup>[1][2]</sup>
Melting Point	12 °C	<sup>[15]</sup>
Density	0.909 g/mL	<sup>[15]</sup>
Appearance	Combustible liquid	<sup>[1]</sup>

## Spectroscopic Data

- $^{13}\text{C}$  NMR Spectroscopy:** The  $^{13}\text{C}$  NMR spectrum provides a clear fingerprint of the carbon skeleton. Key expected signals include a peak for the carbon bearing the hydroxyl group (C-

OH) in the range of 60-80 ppm, a quaternary carbon signal for the  $C(CH_3)_2$  group, and distinct signals for the other methylene carbons in the ring and the two equivalent methyl carbons.[1]

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the region of  $3200-3600\text{ cm}^{-1}$ , characteristic of the O-H stretching vibration of the alcohol functional group. A strong C-O stretching band is also expected around  $1050-1150\text{ cm}^{-1}$ . [1][16]
- Mass Spectrometry (MS): The electron ionization mass spectrum typically shows a molecular ion peak ( $M^+$ ) at  $m/z = 128$ . Common fragmentation patterns for cyclohexanols include the loss of water ( $M-18$ ) and cleavage of the ring. [1][17]

## Applications

**3,3-Dimethylcyclohexanol** serves primarily as a building block in organic synthesis.[8] Its structure can be used to introduce the 3,3-dimethylcyclohexyl moiety into more complex molecules. There is also interest in its use and the use of its derivatives in the fragrance and flavor industry due to its specific odor profile.[8] Furthermore, studies have investigated the potential antibacterial properties of cyclohexanol derivatives, suggesting possible applications in the development of new therapeutic agents.[8]

## Experimental Protocols

The following protocols are representative methods for the synthesis of **3,3-dimethylcyclohexanol** and its precursor.

### Protocol 1: Synthesis of 3,3-Dimethylcyclohexanone from Dimedone

This procedure is based on the catalytic hydrogenation of dimedone.[5][7]

Materials:

- Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
- Methanol

- 5% Palladium on Carbon (Pd/C) catalyst
- Hydrogen gas (H<sub>2</sub>)
- High-pressure autoclave

Procedure:

- In a suitable glass liner for a high-pressure autoclave, prepare a 20 wt% solution of dimedone in methanol.<sup>[7]</sup>
- Add the 5% Pd/C catalyst. A typical catalyst loading is 1 g of catalyst per gram of dimedone.<sup>[7]</sup>
- Seal the autoclave and flush it three times with nitrogen gas.
- Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 2-5 bar).<sup>[7]</sup>
- Heat the reaction mixture to 85 °C with vigorous stirring.<sup>[7]</sup>
- Maintain the reaction under these conditions for approximately 7.5 hours, or until hydrogen uptake ceases.<sup>[7]</sup>
- Cool the autoclave to room temperature and carefully vent the excess hydrogen.
- Flush the autoclave with nitrogen gas.
- Filter the reaction mixture to remove the Pd/C catalyst.
- Remove the methanol solvent under reduced pressure (rotary evaporation) to yield crude 3,3-dimethylcyclohexanone.
- The product can be further purified by distillation.

## Protocol 2: Synthesis of 3,3-Dimethylcyclohexanol via Catalytic Hydrogenation

This protocol describes the reduction of the ketone to the final alcohol product.<sup>[8]</sup>

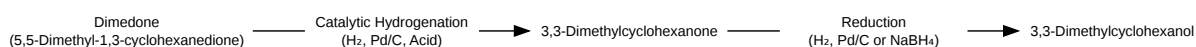
#### Materials:

- 3,3-Dimethylcyclohexanone
- Ethanol or Methanol
- 5% Palladium on Carbon (Pd/C) or Nickel catalyst
- Hydrogen gas (H<sub>2</sub>)
- Hydrogenation apparatus (e.g., Parr shaker or autoclave)

#### Procedure:

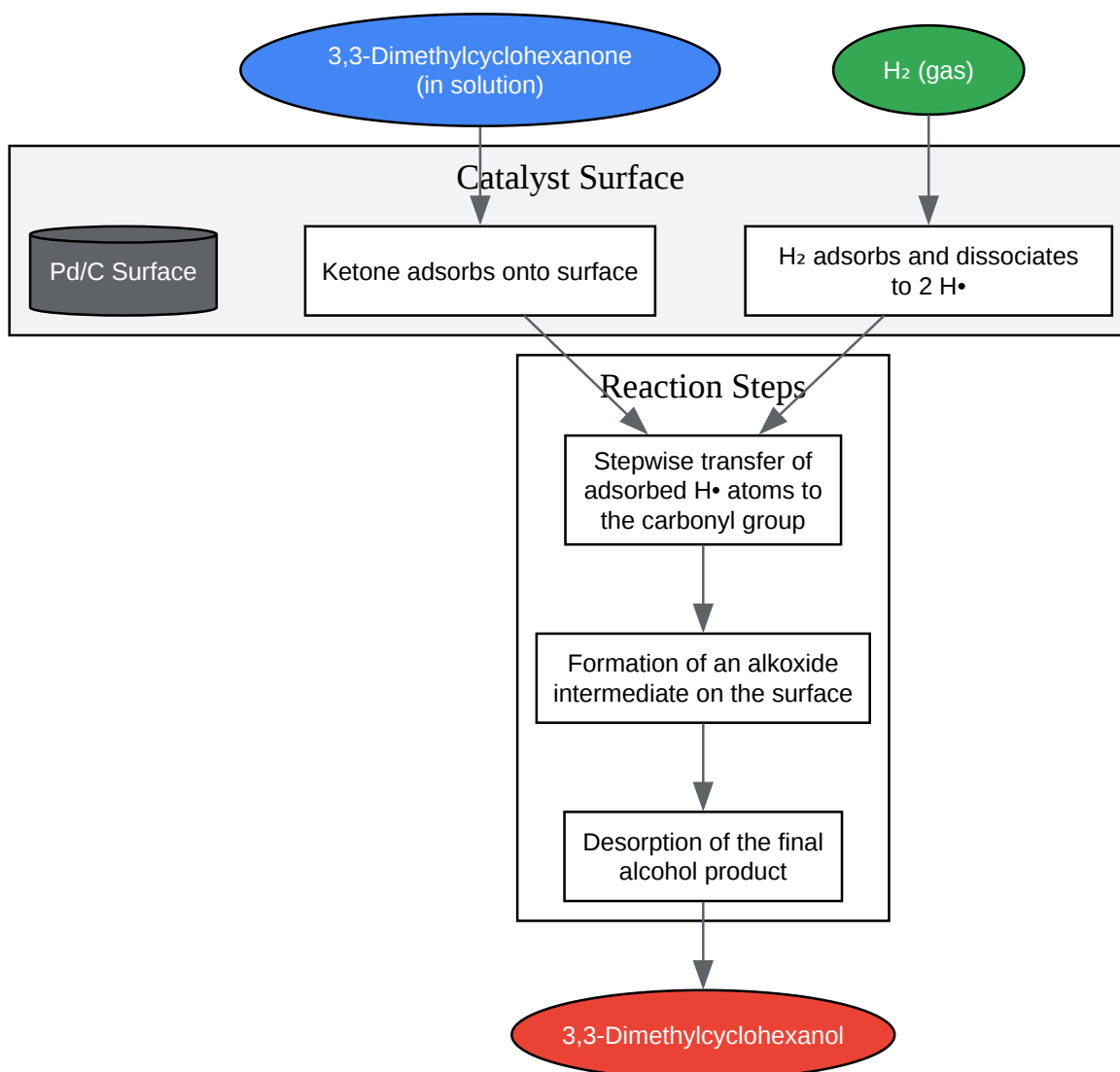
- Dissolve 3,3-dimethylcyclohexanone in a suitable solvent like methanol or ethanol in a hydrogenation vessel.
- Add the catalyst (e.g., 5% Pd/C) to the solution.
- Seal the vessel and flush with nitrogen, followed by hydrogen gas.
- Pressurize the vessel with hydrogen to a pressure of approximately 20 bar.[8]
- Heat the mixture to around 70-85 °C with efficient stirring.[8]
- Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when the pressure remains constant.
- After cooling and venting the apparatus, filter the mixture to remove the catalyst.
- Evaporate the solvent to obtain the crude **3,3-dimethylcyclohexanol**.
- Purify the product by distillation if necessary.

## Visualizations



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Caption: Overall synthetic pathway to **3,3-dimethylcyclohexanol**.

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